molecular formula C27H24N4O B15087326 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide

Cat. No.: B15087326
M. Wt: 420.5 g/mol
InChI Key: MNFJQEJTDNREII-OLNBGUPBSA-N
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Description

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylpropenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide typically involves multi-step organic reactions One common method involves the initial formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aldehydeThe final step involves the condensation of the hydrazide with cinnamaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The hydrazide group may form hydrogen bonds with biological macromolecules, affecting their function. The phenylpropenylidene moiety can interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is unique due to its combination of an imidazole ring with a hydrazide and phenylpropenylidene group

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C27H24N4O/c32-25(30-29-19-10-13-22-11-4-1-5-12-22)18-20-31-21-28-26(23-14-6-2-7-15-23)27(31)24-16-8-3-9-17-24/h1-17,19,21H,18,20H2,(H,30,32)/b13-10+,29-19+

InChI Key

MNFJQEJTDNREII-OLNBGUPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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